molecular formula C22H25N3O4 B2590625 1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1251691-77-6

1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B2590625
M. Wt: 395.459
InChI Key: RTPIZGBBHJBEFE-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline” are not available, similar compounds have been synthesized through various methods. For instance, 1-(2-furoyl)piperazine derivatives have been synthesized by stirring chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing with 1-(2-furoyl)piperazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, 2-furoyl chloride and 3-furoyl chloride have been studied for their conformational stability and vibrational wave numbers .

Scientific Research Applications

Asymmetric Hydrogenation and Synthesis of Chiral Compounds

The 1,2,3,4-tetrahydroquinoxaline ring system is pivotal in numerous bioactive compounds. Chiral derivatives of tetrahydroquinoxaline, achieved through asymmetric hydrogenation, have shown significant promise in pharmaceutical applications, such as potent vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, where the chirality plays a crucial role in bioactivity. This highlights the importance of developing efficient methods for the synthesis of chiral tetrahydroquinoxalines, leveraging the asymmetric hydrogenation of quinoxalines with novel catalysts for enhanced enantioselectivity and yield (Weijun Tang, et al., 2009).

Interaction with Unsaturated Acids Derivatives

The interaction of 1-furyl-1,2,3,4-tetrahydroisoquinolines with unsaturated acids derivatives, such as acryloyl and methacryloyl chloride, leads to amide formation followed by intramolecular Diels–Alder reaction. This process exemplifies the versatile reactivity of the tetrahydroquinoxaline derivatives, enabling the construction of complex isoindolo[1,2-a]isoquinoline alkaloids, which are of interest due to their potential biological activities (F. Zubkov, et al., 2009).

Tautomerism Studies

The study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives provides insights into the structural dynamics of tetrahydroquinoxalines. Nuclear magnetic resonance (NMR) studies have revealed a tautomeric mixture of unsaturated and saturated esters, illustrating the complex chemical behavior and the potential for diverse applications in chemical synthesis and drug design (D. Chapman, 1966).

Synthesis of Epoxyisoindolo[2,1‐a]tetrahydroquinolines

Investigations into the interactions between 4-R-substituted 2-furyl-1,2,3,4-tetrahydroquinolines and alkenes have led to the synthesis of epoxyisoindolo[2,1-a]tetrahydroquinolines. This process, involving initial N-acylation followed by [4+2]-cycloaddition, highlights the potential for creating novel compounds with significant biological activity, such as anticancer agents (V. Zaytsev, et al., 2013).

Antiamebic Agents

1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline derivatives have been identified as potent antiamebic agents, demonstrating significant efficacy in Entamoeba criceti-infected hamster models. This discovery suggests the potential for developing new treatments for amebiasis, showcasing the therapeutic applications of tetrahydroquinoxaline derivatives (D. M. Bailey, et al., 1979).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions for handling it. For instance, 2-furoyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

Research on similar compounds continues to explore their potential applications. For instance, 2,5-furandicarboxylic acid (FDCA) is attracting attention as a sustainable substitute for petroleum-derived terephthalic acid for the production of bio-based polymers .

properties

IUPAC Name

methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-14-15(21(27)28-4)8-13-18(19)20(26)25(22)16-9-11-17(12-10-16)29-7-3/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPIZGBBHJBEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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